molecular formula C15H13FO3 B017815 4'-Hydroxyflurbiprofen CAS No. 52807-12-2

4'-Hydroxyflurbiprofen

Cat. No.: B017815
CAS No.: 52807-12-2
M. Wt: 260.26 g/mol
InChI Key: GTSMMBJBNJDFRA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4’-Hydroxyflurbiprofen is a metabolite of flurbiprofen . Flurbiprofen primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever responses in the body .

Mode of Action

4’-Hydroxyflurbiprofen, like flurbiprofen, acts by reversibly inhibiting the COX enzymes . This inhibition results in a decreased formation of prostaglandin precursors , leading to reduced inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by 4’-Hydroxyflurbiprofen is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) is reduced . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Pharmacokinetics

The pharmacokinetics of 4’-Hydroxyflurbiprofen involves its absorption, distribution, metabolism, and excretion (ADME). The metabolism of flurbiprofen to 4’-Hydroxyflurbiprofen is primarily catalyzed by the CYP2C9 enzyme . Following oral dosing, approximately 70% of the flurbiprofen dose is eliminated in urine as parent drug and metabolites, with less than 3% excreted as unchanged drug . The CYP2C9 genotype significantly influences the metabolism of flurbiprofen, with individuals carrying the CYP2C9*3 allele showing a significant reduction in flurbiprofen metabolism .

Result of Action

The primary result of 4’-Hydroxyflurbiprofen’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response and associated symptoms .

Action Environment

The action of 4’-Hydroxyflurbiprofen can be influenced by various environmental factors. For instance, the presence of the CYP2C9*3 allele in an individual can significantly reduce the metabolism of flurbiprofen, leading to higher plasma concentrations of the drug . Additionally, the presence of other drugs that are metabolized by the same enzyme could potentially lead to drug interactions, affecting the efficacy and stability of 4’-Hydroxyflurbiprofen .

Biochemical Analysis

Biochemical Properties

4’-Hydroxyflurbiprofen interacts with the enzyme Cytochrome P450 2C9, which plays a crucial role in its metabolism . The metabolite shows little anti-inflammatory activity in animal models of inflammation .

Cellular Effects

The cellular effects of 4’-Hydroxyflurbiprofen are primarily related to its parent compound, Flurbiprofen. Flurbiprofen acts by inhibiting cyclooxygenase (COX), an enzyme responsible for the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . This inhibition reduces the biosynthesis of prostaglandins, thereby relieving inflammation and pain .

Molecular Mechanism

The molecular mechanism of 4’-Hydroxyflurbiprofen involves the inhibition of the enzyme Cytochrome P450 2C9 . This enzyme is responsible for the metabolism of Flurbiprofen to 4’-Hydroxyflurbiprofen . The inhibition of this enzyme leads to a reduction in the metabolism of Flurbiprofen, thereby affecting the overall anti-inflammatory activity of the drug .

Temporal Effects in Laboratory Settings

It is known that the individuals carrying the CYP2C9*3 genotype have a significant reduction in Flurbiprofen metabolism, which could potentially affect the temporal effects of 4’-Hydroxyflurbiprofen .

Dosage Effects in Animal Models

It is known that the parent compound, Flurbiprofen, shows little anti-inflammatory activity in animal models of inflammation .

Metabolic Pathways

4’-Hydroxyflurbiprofen is involved in the metabolic pathway of Flurbiprofen, where it is formed as a metabolite through the action of the enzyme Cytochrome P450 2C9 . This enzyme plays a crucial role in the metabolism of Flurbiprofen to 4’-Hydroxyflurbiprofen .

Transport and Distribution

It is known that approximately 70% of the Flurbiprofen dose is eliminated in urine as parent drug and metabolites, with less than 3% excreted as unchanged drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxyflurbiprofen typically involves the hydroxylation of flurbiprofen. This process can be achieved using various methods, including enzymatic hydroxylation mediated by cytochrome P450 enzymes . The reaction conditions often involve the use of specific enzymes and cofactors under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of 4’-Hydroxyflurbiprofen may involve large-scale enzymatic reactions using bioreactors. These reactors provide the necessary environment for the enzymes to function efficiently, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxyflurbiprofen undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4’-Hydroxyflurbiprofen is unique due to its specific role as a metabolite of flurbiprofen. It provides insights into the metabolic pathways of NSAIDs and helps in understanding the pharmacokinetics and pharmacodynamics of these drugs.

Properties

IUPAC Name

2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSMMBJBNJDFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967269
Record name 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52807-12-2, 80685-20-7
Record name 4'-Hydroxyflurbiprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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